molecular formula C18H18N4O2 B2870601 (5-cyclopropylisoxazol-3-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone CAS No. 1396794-41-4

(5-cyclopropylisoxazol-3-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone

Cat. No.: B2870601
CAS No.: 1396794-41-4
M. Wt: 322.368
InChI Key: YVXMVGMUIGGRKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5-cyclopropylisoxazol-3-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone” is a heterocyclic hybrid molecule combining three distinct pharmacophores:

  • Benzo[d]imidazole (5-methyl-1H-benzo[d]imidazol-2-yl): A privileged scaffold in medicinal chemistry due to its DNA-intercalating and kinase-inhibitory properties.
  • Azetidine ring: A strained four-membered ring that enhances conformational rigidity and bioavailability compared to larger cyclic amines.

The methanone linker bridges the isoxazole and azetidine moieties, creating a compact, planar structure optimized for target binding.

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-10-2-5-13-14(6-10)20-17(19-13)12-8-22(9-12)18(23)15-7-16(24-21-15)11-3-4-11/h2,5-7,11-12H,3-4,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXMVGMUIGGRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C4=NOC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-cyclopropylisoxazol-3-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H18N4O3C_{15}H_{18}N_{4}O_{3}, with a molecular weight of approximately 302.33 g/mol. The structure features both isoxazole and benzimidazole moieties, which are known for their diverse biological activities.

Synthesis

The synthesis of the compound typically involves multi-step synthetic pathways that may include:

  • Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the benzimidazole moiety often requires nucleophilic substitution methods.

Research indicates that compounds with similar structures often exhibit biological activity through various mechanisms, including:

  • Enzyme Inhibition : Compounds may act as inhibitors of specific enzymes involved in cellular processes.
  • Receptor Modulation : Interaction with neurotransmitter receptors can lead to altered signaling pathways.

Antimicrobial Activity

Studies on related compounds have shown promising antimicrobial properties. For instance, derivatives of benzimidazole have demonstrated selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Similar compounds have been reported to exhibit cytotoxic effects on various cancer cell lines, including:

  • Breast cancer cells (e.g., MCF-7)
  • Lung cancer cells (e.g., A549)
  • Prostate cancer cells (e.g., PC3)

A structure–activity relationship (SAR) analysis indicated that modifications in the substituents significantly impact the cytotoxicity profile of these compounds .

Research Findings and Case Studies

Study ReferenceFindings
Bernard et al. (2014)Identified cytotoxic effects on breast cancer cell lines; suggested further modifications for enhanced activity.
Chung et al. (2015)Demonstrated selective antibacterial activity against Gram-positive bacteria; highlighted the importance of substituent positioning.
Kakkar et al. (2018)Explored SAR in benzimidazole derivatives; established a correlation between structural features and biological efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its azetidine core, which differentiates it from other benzoimidazole-isoxazole hybrids. Below is a comparative analysis with structurally related compounds:

Compound Name/ID Key Structural Features Bioactivity/Properties Synthesis Pathway Highlights Reference ID
2-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide Benzoimidazole linked to isoxazole via a propanamide bridge; lacks azetidine ring. IR: 3265 cm⁻¹ (NHCO), 1678 cm⁻¹ (CO); Anticipated kinase inhibition (analog studies). Condensation of benzoimidazole intermediates with isoxazole derivatives.
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives Benzoimidazolone core with sulfonyl groups; no isoxazole or azetidine. Antitumor activity (in vitro assays against carcinoma cell lines). Chlorosulfonation followed by cyclization with triphosgene.
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Pyrazole-thiophene methanone hybrid; divergent heterocyclic system. Unspecified bioactivity; structural emphasis on electronic properties. Multicomponent reactions using malononitrile/ethyl cyanoacetate.
4-(4-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones Imidazole-pyrazole hybrids with extended conjugation. Antimicrobial activity (Gram-positive bacteria and fungi). Cyclocondensation of pyrazolones with arylidene intermediates.

Key Comparative Insights

Bioactivity Profile :

  • The azetidine-containing target compound is hypothesized to exhibit enhanced metabolic stability compared to propanamide-linked analogs (e.g., compound ) due to reduced amide bond susceptibility.
  • Unlike sulfonyl-substituted benzoimidazolones (e.g., ), the target lacks electronegative substituents, suggesting divergent target selectivity (e.g., kinases vs. DNA topoisomerases).

Synthesis Complexity :

  • The azetidine ring introduces synthetic challenges (e.g., strain-driven reactivity) absent in larger cyclic amines or linear linkers .
  • Compared to pyrazole-thiophene hybrids , the target’s isoxazole-azetidine system requires specialized cyclization conditions (e.g., acid-catalyzed ring closure).

Structural Advantages: The compact azetidine ring may improve blood-brain barrier penetration relative to bulkier analogs like arylidene-imidazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.